molecular formula C14H8N4 B3270503 3,3'-Dicyanoazobenzene CAS No. 52805-42-2

3,3'-Dicyanoazobenzene

Cat. No. B3270503
CAS RN: 52805-42-2
M. Wt: 232.24 g/mol
InChI Key: PWNXQBMLWISVPQ-UHFFFAOYSA-N
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Description

3,3’-Dicyanoazobenzene is a type of azobenzene . Azobenzenes are photoswitchable chemical compounds composed of two phenyl rings linked by a N=N double bond . The term ‘azobenzene’ or simply ‘azo’ is often used to refer to a wide class of similar compounds .


Synthesis Analysis

The synthesis of azo compounds like 3,3’-Dicyanoazobenzene typically involves the azo coupling reaction (coupling of diazonium salts with activated aromatic compounds), the Mills reaction (reaction between aromatic nitroso derivatives and anilines), and the Wallach reaction (transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acid media) .


Molecular Structure Analysis

The molecular structure of 3,3’-Dicyanoazobenzene, like other azobenzenes, involves two phenyl rings linked by a N=N double bond . The exact structure can be determined using techniques like X-ray crystallography .

Scientific Research Applications

Catalytic Reactions

3,3'-Dicyanoazobenzene derivatives have been explored for their catalytic properties. For instance, Stark, Jones, and Richards (2000) examined the reaction of 1,3-dicyanobenzene with β-amino alcohols, leading to the creation of new bis(oxazolinyl)benzenes. These were further used to form palladium(II) bromide complexes, acting as efficient catalysts for the Michael reaction, a type of chemical reaction involving nucleophiles and α,β-unsaturated carbonyl compounds (Stark, Jones, & Richards, 2000).

Synthesis of Heterocyclic Molecules

3,3'-Dicyanoazobenzene is instrumental in the synthesis of important heterocyclic molecules. Singh, Sindhu, and Khurana (2013) highlighted its use in the environmentally friendly synthesis of 1,4,5-trisubstituted-1,2,3-triazoles, which are significant in various research areas including industrial applications (Singh, Sindhu, & Khurana, 2013).

Electrochemical Analysis

The electrochemical behavior of azobenzene derivatives, such as 3-allyl-4-hydroxyazobenzene, has been studied for understanding their reduction mechanisms. Menek et al. (2004) conducted a comprehensive study using various electrochemical techniques to explore the electrode reactions of these compounds, which can be insightful for applications involving azobenzene derivatives (Menek et al., 2004).

Photoswitching and Electronic Properties

Galanti et al. (2019) reported on a novel class of star-shaped multiazobenzene photoswitches. These compounds, featuring individual photochromes connected to a central benzene core, demonstrated efficient and independent isomerization of each photochrome unit. This research paves the way for their application in complex stimuli-responsive materials (Galanti et al., 2019).

Environmental Applications

Hande, Muniraj, and Prabhu (2017) developed an eco-friendly method for ortho-amidation of azobenzene using Co(III)-catalysts, showing potential for environmentally benign synthesis of azobenzene derivatives. This method represents a practical and mild approach, relevant for green chemistry applications (Hande, Muniraj, & Prabhu, 2017).

Synthesis of Modular Oxazolines

Mei et al. (2009) focused on synthesizing a class of modular oxazolines and their derivatives, using 1,3-dicyanobenzene among other compounds. This synthesis was achieved using a simple one-pot method, indicating the versatility of 3,3'-Dicyanoazobenzene in creating diverse chemical structures (Mei et al., 2009).

Safety and Hazards

The safety data sheet for azobenzene indicates that it is harmful if swallowed or inhaled, suspected of causing genetic defects, may cause cancer, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-[(3-cyanophenyl)diazenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4/c15-9-11-3-1-5-13(7-11)17-18-14-6-2-4-12(8-14)10-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNXQBMLWISVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00850941
Record name 3,3'-[(E)-Diazenediyl]dibenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00850941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Dicyanoazobenzene

CAS RN

52805-42-2
Record name 3,3'-[(E)-Diazenediyl]dibenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00850941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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